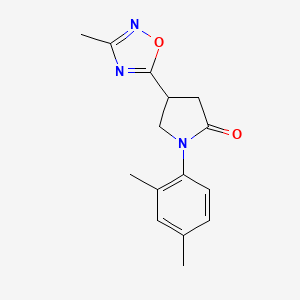
1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (DMPO) is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of lab experiments and is known for its unique chemical properties. DMPO is a member of the oxadiazole family of compounds and is a white, crystalline solid with a molecular weight of 247.3 g/mol. It is soluble in ethanol and methanol, and is insoluble in water.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood. However, it is believed to interact with the active sites of enzymes and proteins, as well as with DNA, to modulate their activity. It is also thought to interact with cell membranes to alter their permeability, which can lead to changes in cell function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are not yet fully understood. However, it is known to modulate the activity of enzymes and proteins, as well as to alter the permeability of cell membranes. In addition, it has been found to have antioxidant properties and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments is its wide range of applications. It can be used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it has been found to have antioxidant properties and to inhibit the growth of certain bacteria.
The main limitation of using 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments is that its mechanism of action is not fully understood. Additionally, it is not known whether it has any adverse effects on human health, and further research is needed to investigate this.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, as well as on investigating its potential adverse effects on human health. Additionally, research should focus on exploring the potential applications of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in medical treatments and drug development. Research should also focus on exploring the potential of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one to be used as an antioxidant and antimicrobial agent. Finally, future research should focus on developing more efficient methods for the synthesis of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a multi-step process. The first step involves the reaction of 2,4-dimethylphenol and methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate to form a dimethyl ester. The dimethyl ester is then treated with pyrrolidine to form the desired product, 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of applications in scientific research. It has been used in studies to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the structure and function of enzymes and proteins, as well as to investigate the structure and function of DNA. In addition, it has been used to study the effects of environmental contaminants on human health.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-4-5-13(10(2)6-9)18-8-12(7-14(18)19)15-16-11(3)17-20-15/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFVXXHRDDBEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6578781.png)

![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)
![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)



![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)
![1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578869.png)